1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea
Overview
Description
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and Alzheimer’s disease.
Industry: It is used in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea can be compared with other thiourea derivatives such as:
1-Cyclohexyl-3-(3,4-dichlorophenyl)urea: Similar in structure but with an oxygen atom instead of sulfur, exhibiting different chemical and biological properties.
1-(3-Chlorophenyl)-3-cyclohexylthiourea: Differing in the position of the chlorine atom, affecting its reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUZJUDOXNLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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